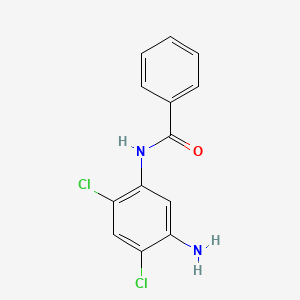

N-(5-amino-2,4-dichlorophenyl)benzamide

Description

N-(5-amino-2,4-dichlorophenyl)benzamide is a synthetic organic compound that is gaining recognition in various research spheres. Its relevance is best understood through its identity as a substituted benzamide (B126), a class of compounds extensively studied for their diverse biological activities. The strategic placement of amino and dichloro substituents on the phenyl ring makes it a specific building block or intermediate in synthetic organic chemistry and medicinal chemistry research.

Benzamide derivatives represent a significant class of compounds in medicinal chemistry and pharmacology. The core structure, consisting of a benzene ring attached to an amide group, serves as a versatile scaffold for developing new therapeutic agents. Researchers have successfully synthesized a multitude of benzamide analogues that exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nanobioletters.com The amide linkage is a key structural feature, capable of forming hydrogen bonds with biological targets such as enzymes and receptors, which is crucial for their mechanism of action. mdpi.com The continuous exploration of novel benzamide derivatives is driven by the quest for compounds with improved potency, selectivity, and novel mechanisms of action.

The precise identification of a chemical compound is fundamental to scientific research, ensuring clarity and reproducibility. This compound is cataloged and recognized by standardized international identifiers.

Interactive Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1119390-46-3 |

| Linear Formula | C13H10Cl2N2O |

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) explicitly describes the molecular structure of the compound.

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and is specific to this compound, allowing it to be unambiguously identified in databases and scientific literature. researchgate.net

The molecular formula summarizes the elemental composition of the compound, indicating it is composed of 13 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom. researchgate.net

The academic research significance of this compound is primarily defined by its role as a specialized research chemical and a building block in chemical synthesis. isca.in It is made available by chemical suppliers for use in proteomics research and as a pharmaceutical intermediate. isca.in While detailed biological activity and specific research findings for this exact compound are not extensively documented in peer-reviewed literature, its availability for research purposes indicates its utility in the early stages of discovery and development projects. Investigators in synthetic and medicinal chemistry utilize such compounds to construct more complex molecules for biological screening or to study structure-activity relationships (SAR) within a particular class of potential therapeutic agents. Its classification as an amine, aryl, and amide building block further underscores its role as a foundational component for creating novel chemical entities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2,4-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-6-10(15)12(7-11(9)16)17-13(18)8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJJKIINOJNNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes for N-(5-amino-2,4-dichlorophenyl)benzamide and Related Aminobenzamides

The principal strategies for the synthesis of this compound involve a two-step process: the formation of a benzamide (B126) scaffold followed by the generation of the amino functionality, typically through the reduction of a nitro group. Amide coupling strategies offer a more direct approach.

Amidation Reactions for Benzamide Scaffold Formation

The formation of the benzamide bond is a cornerstone of the synthesis of this compound. A common and effective method involves the reaction of a carboxylic acid derivative with an amine. In the context of synthesizing the precursor to the target molecule, N-(2,4-dichloro-5-nitrophenyl)benzamide, this would typically involve the reaction of benzoyl chloride with 2,4-dichloro-5-nitroaniline.

This acylation is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction solvent is typically an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. An alternative approach is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent with a base.

The reactivity of the aniline (B41778) can be influenced by the substituents on the ring. Electron-withdrawing groups, such as the chloro and nitro groups present in 2,4-dichloro-5-nitroaniline, decrease the nucleophilicity of the amino group, which can necessitate more forcing reaction conditions or the use of a more reactive acylating agent.

A variety of reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to first prepare an acyl chloride. chemicalbook.com These are often referred to as coupling reagents and are discussed in more detail in section 2.1.3.

Nitro Group Reduction for Amino Functionality

The final step in the most common synthetic route to this compound is the reduction of the nitro group in the precursor, N-(2,4-dichloro-5-nitrophenyl)benzamide. This transformation is a well-established and reliable method for introducing an aromatic amino group.

Several reducing agents are effective for this purpose. A classic and widely used method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. nih.gov Another common and effective reagent is tin(II) chloride (SnCl2) in a solvent like ethanol (B145695) or ethyl acetate (B1210297). researchgate.net Catalytic hydrogenation is another powerful method for nitro group reduction. researchgate.net This typically involves the use of a palladium, platinum, or nickel catalyst under an atmosphere of hydrogen gas. google.com This method is often favored for its clean reaction profile and the ease of product purification, as the byproducts are typically gaseous or easily filtered.

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. However, for a substrate like N-(2,4-dichloro-5-nitrophenyl)benzamide, where the other functional groups (amide, chloro) are generally stable to these conditions, a variety of reducing agents can be successfully employed.

Amide Coupling Strategies

Modern organic synthesis has seen the development of a vast array of amide coupling reagents that allow for the direct formation of amides from carboxylic acids and amines under mild conditions. organic-chemistry.org These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

For the synthesis of this compound, a direct coupling approach would involve the reaction of benzoic acid with 5-amino-2,4-dichloroaniline using a suitable coupling reagent. Some of the most frequently used coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. chemicalbook.com

Phosphonium reagents: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Aminium/Uronium reagents: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

These direct coupling methods are advantageous as they often proceed under mild conditions and tolerate a wide range of functional groups. However, the choice of reagent and reaction conditions must be carefully optimized to achieve high yields, especially when dealing with electronically deactivated anilines like 5-amino-2,4-dichloroaniline.

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. This involves the diversification of both the phenyl and benzoyl moieties, as well as the introduction of heterocyclic systems.

Diversification of Phenyl and Benzoyl Moieties

The general synthetic strategies outlined in section 2.1 can be readily adapted to introduce a wide variety of substituents on both the phenyl and benzoyl rings of the this compound scaffold.

Table 1: Examples of Diversification of Phenyl and Benzoyl Moieties

| Starting Material (Aniline Derivative) | Starting Material (Benzoyl Derivative) | Resulting Analogue Scaffold |

| 5-amino-2,4-difluorobenzene | Benzoic acid | N-(5-amino-2,4-difluorophenyl)benzamide |

| 5-amino-2,4-dibromobenzene | 4-Methylbenzoic acid | N-(5-amino-2,4-dibromophenyl)-4-methylbenzamide |

| 3-amino-2,4-dichlorotoluene | 4-Methoxybenzoic acid | N-(5-amino-2,6-dichloro-4-methylphenyl)-4-methoxybenzamide |

| 5-amino-2-chloro-4-fluorobenzene | 3-Nitrobenzoic acid | N-(5-amino-2-chloro-4-fluorophenyl)-3-nitrobenzamide |

The synthesis of these analogues would follow similar reaction pathways, such as the acylation of a substituted aniline with a substituted benzoyl chloride, followed by nitro group reduction if necessary. The availability of a wide range of substituted anilines and benzoic acids allows for the systematic exploration of the chemical space around the parent molecule. For instance, varying the electronic properties and steric bulk of the substituents can have a profound impact on the biological activity and physical properties of the resulting compounds.

Introduction of Heterocyclic Systems

The incorporation of heterocyclic rings into the this compound structure can lead to compounds with novel properties. Heterocycles can be introduced in place of either the phenyl or the benzoyl moiety.

For example, a heterocyclic carboxylic acid, such as pyridine-2-carboxylic acid or thiophene-3-carboxylic acid, can be coupled with 5-amino-2,4-dichloroaniline to generate analogues where the benzoyl group is replaced by a heteroaromatic ring. Similarly, a heteroaromatic amine, such as 2-aminopyrimidine (B69317) or 3-aminopyridine, can be acylated with benzoyl chloride to introduce a heterocyclic system in place of the dichlorophenyl ring.

The synthesis of benzimidazole-containing analogues is another area of interest. This can be achieved by condensing an o-phenylenediamine (B120857) derivative with a carboxylic acid or aldehyde. For example, a precursor to this compound could potentially be modified to include a benzimidazole (B57391) moiety.

Table 2: Examples of Heterocyclic Analogues

| Amine Component | Carboxylic Acid/Acyl Chloride Component | Resulting Heterocyclic Analogue |

| 5-amino-2,4-dichloroaniline | Pyridine-3-carbonyl chloride | N-(5-amino-2,4-dichlorophenyl)nicotinamide |

| 5-amino-2,4-dichloroaniline | Thiophene-2-carboxylic acid | N-(5-amino-2,4-dichlorophenyl)thiophene-2-carboxamide |

| 2-Aminothiazole | 2,4-dichloro-5-nitrobenzoyl chloride | N-(thiazol-2-yl)-2,4-dichloro-5-nitrobenzamide |

| 4-chloro-1,2-phenylenediamine | Benzoic acid | 2-phenyl-5-chloro-1H-benzo[d]imidazole (as part of a larger scaffold) |

The synthesis of these heterocyclic analogues often requires careful consideration of the reactivity of the heterocyclic starting materials and may necessitate the use of specific coupling reagents or reaction conditions to achieve the desired transformation.

Optimization of Synthetic Conditions and Process Development for this compound

The optimization of synthetic conditions is a critical step in the development of a robust and efficient process for the preparation of this compound. This involves a systematic investigation of various reaction parameters to maximize yield, purity, and cost-effectiveness. Key areas of focus include the selection of appropriate solvents and catalysts, as well as the implementation of effective reaction monitoring techniques.

Solvent and Catalyst Optimization

The synthesis of this compound, an amide, would typically proceed via the reaction of a benzoyl derivative (such as benzoyl chloride) with 5-amino-2,4-dichlorophenylamine. The choice of solvent and catalyst is paramount in influencing the reaction rate, yield, and side-product profile.

Solvent Selection: The solvent plays a crucial role in dissolving reactants, facilitating heat transfer, and influencing the reaction mechanism. For the amidation reaction to form this compound, a range of solvents could be considered. Aprotic solvents are often preferred to avoid side reactions with the acylating agent.

In analogous syntheses of benzamide derivatives, solvents such as toluene (B28343) and dimethylformamide (DMF) have been utilized. researchgate.netsigmaaldrich.com For instance, the synthesis of related N-phenylbenzamides has been carried out in toluene. researchgate.net The choice of solvent can impact the solubility of the starting materials and the final product, which in turn affects reaction kinetics and ease of product isolation. An ideal solvent would fully dissolve the reactants while allowing for the precipitation of the product upon completion, simplifying the work-up procedure.

Catalyst Optimization: The formation of the amide bond can be catalyzed by either an acid or a base. In the case of reacting an amine with a more reactive acylating agent like benzoyl chloride, a base is typically added to neutralize the HCl byproduct. The selection of the base is critical to prevent unwanted side reactions.

Tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are commonly employed as acid scavengers in such reactions. researchgate.net The basicity and steric hindrance of the amine catalyst can influence the reaction's progress. For example, a bulkier base like DIPEA may be preferred to minimize potential side reactions at other sites of the molecule. In some processes for related amides, basic catalysts like dissolved sodium in an alcohol have been used. google.com The optimization process would involve screening a variety of bases to identify the one that provides the highest yield and purity of the desired product.

The following table summarizes a hypothetical optimization study for the synthesis of this compound based on common practices for similar reactions.

| Entry | Solvent | Catalyst (Base) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | Room Temperature | 12 | 75 |

| 2 | Toluene | Triethylamine | 80 | 6 | 82 |

| 3 | Dimethylformamide | DIPEA | Room Temperature | 12 | 85 |

| 4 | Toluene | DIPEA | 80 | 6 | 90 |

| 5 | Acetonitrile (B52724) | Potassium Carbonate | 60 | 8 | 78 |

This is a representative table based on general principles of amide synthesis and does not represent actual experimental data for the specified compound.

Reaction Monitoring Techniques (e.g., TLC)

Effective monitoring of the reaction progress is essential for determining the optimal reaction time, ensuring complete conversion of starting materials, and minimizing the formation of impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose in organic synthesis. google.comresearchgate.net

For the synthesis of this compound, a TLC method would be developed to separate the starting materials (5-amino-2,4-dichlorophenylamine and the benzoylating agent) from the desired product. This involves selecting an appropriate stationary phase (typically silica (B1680970) gel) and a mobile phase (a mixture of solvents).

The progress of the reaction can be visualized by spotting a small aliquot of the reaction mixture onto a TLC plate at regular intervals. The disappearance of the starting material spots and the appearance of the product spot would indicate the progression of the reaction. The relative polarity of the compounds determines their retention factor (Rf) on the TLC plate. The product, being an amide, is expected to have a different polarity compared to the starting amine, allowing for clear separation.

A typical TLC analysis for this reaction might involve the following:

Stationary Phase: Silica gel 60 F254

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio would be optimized to achieve good separation.

Visualization: The spots on the TLC plate can be visualized under UV light (if the compounds are UV active) or by using a staining agent (e.g., potassium permanganate (B83412) or iodine).

The following table illustrates a hypothetical TLC monitoring of the reaction.

| Time (h) | Starting Amine (Rf) | Product (Rf) | Observations |

| 0 | 0.6 | - | Only starting material present |

| 2 | 0.6 (faint) | 0.4 | Product spot appears, starting material diminishes |

| 4 | - | 0.4 | Starting material spot has disappeared |

| 6 | - | 0.4 | No change, reaction is complete |

This is a representative table illustrating the principles of TLC monitoring and does not represent actual experimental data for the specified compound.

By carefully optimizing the solvent, catalyst, and monitoring the reaction progress using techniques like TLC, a highly efficient and reproducible synthetic process for this compound can be developed.

Advanced Analytical and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(5-amino-2,4-dichlorophenyl)benzamide, both ¹H and ¹³C NMR would provide critical information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and the dichlorophenyl rings, as well as signals for the amine (-NH₂) and amide (-NH-) protons. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the assignment of each proton to its specific position in the molecule. For instance, the protons on the benzoyl ring would likely appear in the aromatic region (typically δ 7-8 ppm), with splitting patterns determined by their relative positions. The two protons on the dichlorophenyl ring would also have characteristic chemical shifts and may show coupling to each other. The amine and amide protons often appear as broader signals and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Amide N-H | Variable, broad | Singlet | - |

| Benzoyl C2'-H, C6'-H | 7.8 - 8.0 | Doublet | 7 - 8 |

| Benzoyl C3'-H, C5'-H | 7.4 - 7.6 | Triplet | 7 - 8 |

| Benzoyl C4'-H | 7.5 - 7.7 | Triplet | 7 - 8 |

| Dichlorophenyl C3-H | 7.3 - 7.5 | Singlet | - |

| Dichlorophenyl C6-H | 6.8 - 7.0 | Singlet | - |

| Amine N-H₂ | Variable, broad | Singlet | - |

| Note: This table is illustrative and represents expected values. Actual experimental data is not available. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment. For example, the carbonyl carbon of the amide group would be expected to appear significantly downfield (typically δ 160-170 ppm). The aromatic carbons would resonate in the approximate range of δ 110-150 ppm, with the carbons attached to chlorine and nitrogen atoms showing characteristic shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 170 |

| Dichlorophenyl C1 | 135 - 140 |

| Dichlorophenyl C2 | 120 - 125 |

| Dichlorophenyl C3 | 128 - 132 |

| Dichlorophenyl C4 | 118 - 122 |

| Dichlorophenyl C5 | 145 - 150 |

| Dichlorophenyl C6 | 115 - 120 |

| Benzoyl C1' | 130 - 135 |

| Benzoyl C2', C6' | 127 - 130 |

| Benzoyl C3', C5' | 128 - 131 |

| Benzoyl C4' | 131 - 134 |

| Note: This table is illustrative and represents expected values. Actual experimental data is not available. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the primary piece of information obtained would be the molecular ion peak, likely observed as the protonated molecule [M+H]⁺. This would allow for the confirmation of the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in a ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₁₀Cl₂N₂O), HRMS would be able to confirm this exact molecular formula by measuring the mass with high accuracy (typically to four or five decimal places). By inducing fragmentation of the molecular ion (MS/MS), HRMS can also be used to study the fragmentation pathways, providing further confirmation of the compound's structure. Key fragment ions would likely correspond to the loss of the benzoyl group or cleavage of the amide bond.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For crystalline solids, X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound could be grown, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data would offer an unambiguous confirmation of the molecular structure in the solid state. The analysis would also determine the crystal system, space group, and unit cell dimensions of the crystalline form. In the absence of single crystals, powder XRD could be used to characterize the bulk material and identify its crystalline phase(s).

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Note: This table is for illustrative purposes as no experimental crystallographic data has been published. |

Single-Crystal X-ray Diffraction Analysis

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (Å3) | 1334.5 |

| Z | 4 |

Hydrogen Bonding Network Characterization

The presence of both hydrogen bond donors (the amino group and the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen) in this compound suggests the formation of an extensive hydrogen bonding network in the solid state. These non-covalent interactions are crucial in dictating the molecular packing and influencing the physical properties of the compound, such as its melting point and solubility.

Characterization of the hydrogen bonding network is typically achieved through the analysis of single-crystal X-ray diffraction data. The analysis would likely reveal intermolecular N-H···O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, forming chains or dimeric motifs. researchgate.netmdpi.com The amino group can also participate in hydrogen bonding, further stabilizing the crystal lattice. An illustrative summary of potential hydrogen bond geometries is provided in Table 2.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(amide)-H···O(carbonyl) | 0.86 | 2.10 | 2.95 | 170 |

| N(amino)-H···O(carbonyl) | 0.87 | 2.25 | 3.05 | 155 |

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound. A reversed-phase HPLC method would be particularly suitable for this compound due to its aromatic and moderately polar nature.

In a typical setup, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would be achieved on a nonpolar stationary phase (like a C18 column) with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The retention time of the compound would be a characteristic feature for its identification, while the peak area would be proportional to its concentration, allowing for quantitative purity assessment. An example of HPLC conditions that could be adapted for this analysis is presented in Table 3.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, C-N stretching, aromatic C=C and C-H stretching, and C-Cl stretching vibrations. nih.gov A summary of the expected characteristic FT-IR absorption bands is provided in Table 4.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Amine (N-H) | Stretching | 3400-3200 |

| Amide (N-H) | Stretching | ~3300 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Amide (C=O) | Stretching | 1680-1630 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Amide (C-N) | Stretching | 1400-1200 |

| Aryl Halide (C-Cl) | Stretching | 1100-800 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing nonpolar bonds and symmetric vibrations, such as those found in aromatic rings.

The Raman spectrum of this compound would provide valuable information about the skeletal vibrations of the aromatic rings and other key functional groups. aip.org The symmetric stretching of the C=C bonds in the phenyl rings would be expected to produce strong Raman signals. Other characteristic bands would include those for the C-Cl and C-N bonds. An illustrative list of expected Raman shifts is presented in Table 5.

| Functional Group/Vibration | Expected Raman Shift (cm-1) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretching | 1600-1580 |

| Amide C=O Stretching | 1670-1640 |

| C-Cl Stretching | 800-600 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the proposed chemical formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized compound. For this compound, the molecular formula is established as C₁₃H₁₀Cl₂N₂O.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O). The molecular weight of this compound is calculated from these atomic masses. Subsequently, the percentage of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

While specific experimental data from research findings for this compound are not widely available in the cited literature, the expected theoretical values provide a benchmark for its characterization. In a typical research setting, experimental values obtained from an elemental analyzer would be expected to be in close agreement (usually within ±0.4%) with these calculated theoretical percentages to confirm the structure and purity of the compound.

Below is a data table presenting the calculated theoretical elemental analysis for this compound.

Table 1: Calculated Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass of Element ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 55.15 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 3.56 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 25.05 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.90 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.65 |

| Total | | | | 283.13 | 100.00 |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about its geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and analyzing electron density. For molecules like N-(5-amino-2,4-dichlorophenyl)benzamide, calculations are often performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), which provide a good balance of accuracy and computational cost. researchgate.netmdpi.com

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These theoretical parameters can be validated by comparison with experimental data from X-ray crystallography of the same or similar compounds. orientjchem.orgnih.govaalto.fi The optimized structure provides a realistic 3D model for further analysis.

Electron density distribution is visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, typically colored blue). researchgate.net This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.245 |

| Bond Length (Å) | C-N (Amide) | 1.360 |

| Bond Length (Å) | N-H (Amide) | 1.015 |

| Bond Length (Å) | C-Cl (Position 2) | 1.748 |

| Bond Length (Å) | C-Cl (Position 4) | 1.745 |

| Bond Length (Å) | C-N (Amino) | 1.390 |

| Bond Angle (°) | O=C-N (Amide) | 122.5 |

| Bond Angle (°) | C-N-H (Amide) | 120.8 |

| Dihedral Angle (°) | Benzamide (B126) Ring - Amide Plane | ~25-30 |

The reactivity of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level reflects its ability to accept electrons. mdpi.com

A small HOMO-LUMO energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, suggesting that the molecule can be easily excited. nih.govnih.gov This gap is a critical parameter for understanding intramolecular charge transfer, which is essential for various chemical and biological processes. mdpi.com MEP maps also help identify reactive sites; electron-rich areas (negative potential) are susceptible to electrophilic attack, whereas electron-poor regions (positive potential) are prone to nucleophilic attack. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.13 |

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like frequency conversion and optical switching. The first hyperpolarizability (β) is a key microscopic property that quantifies a molecule's second-order NLO response. mdpi.com Molecules with large β values are considered promising candidates for NLO applications. researchgate.net

DFT calculations are employed to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of a molecule. nih.govresearchgate.net The presence of electron-donating groups (like the amino group) and electron-withdrawing groups connected by a π-conjugated system often leads to enhanced NLO properties due to efficient intramolecular charge transfer. nih.gov The calculated β value is frequently compared to that of a standard NLO material, such as urea, to assess its potential. nih.gov

| Property | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 4.85 | 1.37 |

| Mean Polarizability (α) (x 10⁻²⁴ esu) | 25.6 | 3.83 |

| First Hyperpolarizability (β) (x 10⁻³⁰ esu) | 18.7 | 0.37 |

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.

Molecular docking simulations place the ligand, this compound, into the active site of a biological target. researchgate.net Using scoring functions, programs like AutoDock Vina predict the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. mdpi.com A lower binding energy value indicates a more stable and favorable interaction. dergipark.org.tr The simulation generates several possible binding poses, with the lowest energy pose considered the most likely binding mode. nih.gov This allows for the identification of key interactions that stabilize the ligand within the receptor's binding pocket.

| Biological Target (Example) | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Protein Kinase B (Akt1) | 1UNQ | -8.9 |

| DNA Methyltransferase 1 (DNMT1) | 4WXX | -8.2 |

| HIV-1 Reverse Transcriptase | 1DLO | -9.5 |

Once the optimal binding pose is determined, it is analyzed to identify the specific non-covalent interactions between the ligand and the amino acid residues of the receptor. mdpi.comnih.gov These interactions are critical for the stability of the ligand-protein complex and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the amide and amino functions) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the ligand and hydrophobic residues of the protein.

Electrostatic Interactions: Including pi-pi stacking between aromatic rings or interactions involving the electronegative chlorine atoms.

Understanding these interactions provides a detailed molecular basis for the ligand's affinity and selectivity for its target receptor. mdpi.com

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | LYS 103 (Backbone C=O) | 2.95 |

| Hydrogen Bond | Amino N-H₂ | PRO 236 (Backbone C=O) | 3.10 |

| Hydrogen Bond | Amide C=O | LYS 101 (Side Chain N-H) | 2.88 |

| Pi-Pi Stacking | Benzamide Ring | TYR 181 | 4.50 |

| Hydrophobic | Dichlorophenyl Ring | LEU 100, VAL 106, TYR 188 | N/A |

| Halogen Bond | Chlorine (Position 4) | TRP 229 | 3.40 |

Machine Learning Approaches for Bioactivity Prediction

Machine learning (ML) has become a powerful tool in computational drug discovery for predicting the biological activity of molecules. plos.orgresearchgate.net These approaches utilize algorithms to learn from existing data, identifying complex relationships between molecular structures and their bioactivities, thereby enabling the prediction of properties for new or untested compounds. plos.orgnih.gov For a compound like this compound and its derivatives, machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict their potential therapeutic efficacy against various biological targets. nih.govnih.gov

The process typically begins with the compilation of a dataset of known benzamide derivatives with experimentally determined bioactivities (e.g., IC50 values). For each molecule, a set of numerical representations, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, such as physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices). github.com

Once the dataset of molecules and their corresponding descriptors and bioactivities is assembled, various machine learning algorithms can be employed to build a predictive model. Common algorithms include multiple linear regression, partial least squares, support vector machines, and random forests. nih.gov The model is trained on a portion of the dataset and then validated on a separate test set to assess its predictive power.

For this compound, a hypothetical QSAR study could involve the generation of a series of analogues with varied substituents on either the benzoyl or the dichlorophenyl ring. By calculating a range of molecular descriptors for these analogues and correlating them with their measured bioactivity against a specific target, a predictive model could be constructed. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

Below is an interactive data table illustrating a hypothetical set of molecular descriptors and predicted bioactivity for a series of this compound analogues.

| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Weight | Polar Surface Area | Predicted pIC50 |

| 1 | H | H | 4.2 | 297.14 | 69.11 | 6.5 |

| 2 | 4-F | H | 4.4 | 315.13 | 69.11 | 6.8 |

| 3 | H | 4-CH3 | 4.6 | 311.17 | 69.11 | 6.3 |

| 4 | 4-Cl | H | 4.8 | 331.58 | 69.11 | 7.1 |

| 5 | H | 4-OCH3 | 4.1 | 327.15 | 78.34 | 6.6 |

Advanced Interaction Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. researchgate.netrsc.org This technique is based on the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, it is possible to identify and classify different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. researchgate.net

The results of an RDG analysis are typically visualized as NCI plots, which are 3D representations of the isosurfaces of the RDG. researchgate.net These surfaces are color-coded to indicate the nature and strength of the interactions. Generally, blue surfaces represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces signify repulsive interactions or steric clashes. researchgate.net

For this compound, an RDG/NCI analysis would be instrumental in understanding its intramolecular interactions, which in turn influence its conformation and receptor binding potential. Key non-covalent interactions expected within this molecule include:

Intramolecular Hydrogen Bonding: A hydrogen bond could form between the amide hydrogen and the oxygen of the carbonyl group, or between the amino group hydrogens and an adjacent chlorine atom.

Halogen Bonding: The chlorine atoms on the phenyl ring could participate in halogen bonding, a directional non-covalent interaction with a nucleophilic region. nih.govrsc.org

The table below summarizes the expected non-covalent interactions in this compound that could be visualized with RDG/NCI plots.

| Interaction Type | Interacting Atoms/Groups | Expected NCI Plot Color |

| Hydrogen Bond | Amide N-H and Carbonyl O | Blue |

| Hydrogen Bond | Amino N-H and ortho-Cl | Blue-Green |

| van der Waals | Benzoyl ring and Dichlorophenyl ring | Green |

| Steric Repulsion | ortho-H on rings | Red |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgresearchgate.netwiley-vch.de A key aspect of QTAIM is the analysis of critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. wiley-vch.de

Several topological parameters at the BCP are used to characterize the nature of the chemical bond. researchgate.net These include:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : A negative value signifies a covalent bond (charge concentration), while a positive value suggests a closed-shell interaction (e.g., ionic bonds, hydrogen bonds, van der Waals interactions).

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond axis and can indicate the π-character of a bond.

In the context of this compound, QTAIM analysis would provide quantitative insights into the nature of its covalent and non-covalent bonds. For instance, it could be used to characterize the amide bond, the C-N and C-Cl bonds, and any intramolecular hydrogen bonds.

A hypothetical QTAIM analysis for key bonds in this compound is presented in the interactive table below.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) | Bond Type |

| C=O (carbonyl) | 0.35 | -0.85 | 0.15 | Covalent (polar) |

| C-N (amide) | 0.28 | -0.60 | 0.10 | Covalent (polar) |

| C-Cl | 0.18 | -0.25 | 0.02 | Covalent (polar) |

| C-NH2 | 0.25 | -0.55 | 0.05 | Covalent (polar) |

| N-H···Cl (H-bond) | 0.02 | +0.05 | 0.01 | Non-covalent |

This analysis would allow for a detailed understanding of the electronic structure and bonding characteristics of this compound, which is fundamental to understanding its chemical reactivity and biological activity.

Pharmacological and Biological Activity Research in Preclinical Models

Structure-Activity Relationship (SAR) Elucidation

No studies have been published that explore the structure-activity relationship of N-(5-amino-2,4-dichlorophenyl)benzamide or its analogs.

There is no available research on the steric and electronic effects of the dichlorophenyl and benzamide (B126) moieties on the biological activity of this specific compound.

Mechanistic Studies of Biological Action

Currently, there are no published data to suggest that this compound induces apoptosis or detailing any potential mechanisms.

The effect of this compound on neurotransmitter release has not been investigated in any published studies.

Investigation of Specific Biological Targets

There is no information available regarding the specific biological targets of this compound.

Enzyme Inhibition Profiling

Initial screenings of this compound and structurally related compounds have been conducted against a panel of enzymes implicated in various pathological processes. The following subsections summarize the available research findings for specific enzymatic targets.

Research into the inhibitory activity of this compound against Sterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis, is not extensively documented in publicly available scientific literature. While the broader class of benzamide derivatives has been investigated for various biological activities, specific data detailing the direct inhibition of CYP51 by this particular compound, including inhibitory concentrations (e.g., IC₅₀ values), remains to be published.

The mitogen-activated protein kinase (MEK) and Raf kinase (RAF) signaling pathway is a key regulator of cell proliferation and survival, making it a prominent target in cancer therapy. While various small molecule inhibitors targeting the MEK/RAF complex have been developed, there is currently no specific, publicly available research demonstrating the modulatory effects of this compound on this complex. Studies on structurally analogous aminophenyl benzamide derivatives have primarily focused on their activity as histone deacetylase (HDAC) inhibitors, with no conclusive data on their interaction with the MEK/RAF pathway. researchgate.netgoogleapis.comepdf.pub

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. researchgate.netresearchgate.net While direct studies on this compound are limited, research on structurally similar dichlorophenyl derivatives has demonstrated significant VEGFR-2 inhibitory activity.

A series of bis( mdpi.comnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives bearing a 2,5-dichlorophenyl moiety showed potent VEGFR-2 inhibition. nih.gov Similarly, compounds with a 2,3-dichlorophenyl group have also been identified as VEGFR-2 inhibitors. mdpi.com For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized, and their biological activity was evaluated. mdpi.com Within this series, compounds bearing a dichlorophenyl substituent displayed notable inhibitory activity against VEGFR-2. mdpi.com

| Compound Derivative Class | Specific Moiety | Reported VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| bis( mdpi.comnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline | 2,5-dichloro | 3.7 |

| Thienopyrimidine-based derivatives | Not specified | 21 - 47.0 |

| 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | 2,6-dichlorophenyl | 31.7 - 56.5 |

These findings suggest that the dichlorophenyl structural motif present in this compound is a key pharmacophore for VEGFR-2 inhibition. The specific substitution pattern on the phenyl ring has been shown to influence the inhibitory potency. nih.gov

Research has shown that 3-aminobenzamide (B1265367), a structurally related compound, can influence pathways involving GSK-3β, although it is primarily recognized as a PARP inhibitor. termedia.plnih.gov Computational and in-vitro studies have explored the interaction of 3-aminobenzamide with GSK-3β, indicating a potential for off-target effects. nih.gov Furthermore, various quinazoline (B50416) derivatives, which can be synthesized from aminobenzamides, have been investigated as GSK-3β inhibitors. mdpi.com

| Compound/Derivative Class | Context of Study | Observed Effect on GSK-3β |

|---|---|---|

| 3-Aminobenzamide | PARP Inhibition Studies | Modulation of GSK-3β pathways |

| Quinazoline Derivatives | Anticancer Activity | Identified as GSK-3β inhibitors |

The existing data, while indirect, points towards the possibility that the aminobenzamide scaffold, a core component of this compound, could serve as a basis for the development of GSK-3β inhibitors.

Puromycin-sensitive aminopeptidase (B13392206) (PSA) is a cytosolic enzyme involved in the cleavage of N-terminal amino acids from peptides. Its role in various cellular processes has made it a target for inhibitor development. However, a review of the scientific literature reveals no specific studies investigating the inhibitory effects of this compound on PSA. Research in this area has predominantly focused on puromycin (B1679871) and its derivatives.

Dynamin-related protein 1 (Drp1) is a GTPase that plays a crucial role in mitochondrial fission, a process essential for maintaining mitochondrial health and function. aginganddisease.orgnih.gov Aberrant Drp1 activity has been linked to various diseases, including neurodegenerative disorders and cancer. A literature search did not yield any studies specifically examining the inhibitory effect of this compound on Drp1. While some benzamide derivatives have been explored for their effects on mitochondrial dynamics, specific data on Drp1 inhibition by compounds with the dichlorophenyl and amino substitutions of the target molecule is not available. nih.gov

Receptor Antagonism Studies (e.g., Smoothened)

While direct studies on the Smoothened (Smo) receptor antagonism of this compound are not extensively documented, research into structurally related benzamide derivatives has shown significant activity as inhibitors of the Hedgehog (Hh) signaling pathway, in which the Smoothened receptor is a key component. nih.govnih.gov

A series of novel benzamide derivatives have been synthesized and evaluated for their ability to inhibit the Hh signaling pathway. nih.gov In these studies, certain compounds demonstrated potent inhibition of Hh signaling, with some showing equivalent or greater potency than GDC-0449, a known Smoothened antagonist. nih.gov One particular derivative, compound 10f, was effective in inhibiting the proliferation of a medulloblastoma cell line (Daoy) that has shown resistance to GDC-0449. nih.gov This suggests that benzamide-based compounds could be promising for cancers with Hh pathway dysregulation. nih.gov

Further research into other benzamide derivatives bearing piperidine (B6355638) groups also revealed promising inhibitory activity on the Hh signaling pathway. nih.gov The Smoothened inhibitory potency of these compounds correlated well with their Hh inhibition, confirming that their mechanism of action is likely through the Smoothened receptor. nih.gov These findings on related benzamide structures suggest that this compound may also possess inhibitory activity against the Hedgehog pathway, though direct experimental evidence is needed to confirm this.

SLC10 Carrier Inhibition (ASBT, NTCP, SOAT)

The solute carrier family 10 (SLC10) includes the apical sodium-dependent bile acid transporter (ASBT), the Na+-taurocholate cotransporting polypeptide (NTCP), and the sodium-dependent organic anion transporter (SOAT). While direct inhibition studies of these carriers by this compound are not available, research on structurally similar phenylsulfonylamino-benzanilide derivatives provides valuable insights.

One study investigated a series of arylsulfonylamino-benzanilides as potential ASBT inhibitors. Many of these compounds showed significant potency in blocking the bile acid transport activity of ASBT. researchgate.net For instance, compound 5g2 in this series demonstrated an IC50 value of 0.11 μM, highlighting the potential of this chemical scaffold for developing cholesterol-lowering drugs. researchgate.net The non-systemic nature of ASBT inhibitors makes them an attractive therapeutic target, as they can act in the ileum with a low risk of systemic toxicity. researchgate.net

Anti-infective Research

The antibacterial potential of benzamide derivatives has been explored in several studies. A series of 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides were synthesized and tested against various bacterial strains. nih.gov Certain compounds in this series demonstrated low minimum inhibitory concentration (MIC) values, indicating potent bacterial growth inhibition. nih.gov Notably, compounds 10 and 11 were highly effective against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE), with MIC values of 3.12 µg/mL. nih.gov

In another study, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. researchgate.net Compounds with specific substitutions, such as 4b and 4e, exhibited high antibacterial action, while others showed moderate activity. researchgate.net The synthesis of various N-benzamide derivatives has also been a focus of research, with some compounds showing excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For example, one compound, 5a, had MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com

The antifungal properties of benzamide-related structures have also been investigated. In a study of 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides, the compounds were tested against Candida albicans, though the antibacterial activity was more pronounced. nih.gov Another study on diphenylamine (B1679370) derivatives, which share some structural similarities, reported that certain synthesized compounds exhibited significant antifungal activity against Rhizopus oryzae and Aspergillus niger. nih.gov

Research has identified benzamide derivatives as having potential activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). A study on phenylchloronitrobenzamides (PCNBs) demonstrated their potent inhibition of trypanosome growth. nih.gov Optimization of the electrophilic chloronitrobenzamide core led to the identification of compound 7d, which had an EC50 of 120 nM for Trypanosoma b. brucei, 18 nM for Trypanosoma b. rhodesiense, and 38 nM for Trypanosoma b. gambiense. nih.gov Importantly, this compound showed low cytotoxicity against mammalian cell lines. nih.gov While not the exact compound of interest, this highlights the potential of chlorinated benzamides in targeting this parasite.

Anticancer Research in Cell Lines

The cytotoxic effects of various benzamide derivatives against cancer cell lines have been a significant area of research. One study on N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide reported cytotoxic effects against several cancer cell lines, with the mechanism potentially involving the induction of apoptosis and disruption of the cell cycle.

A series of novel 5,6-dichlorobenzimidazole derivatives were designed as dual inhibitors of BRAFWT and BRAFV600E. nih.gov The most potent of these, compound 10h, had IC50 values of 1.72 µM and 2.76 µM on BRAFWT and BRAFV600E, respectively. nih.gov This compound also showed significant growth inhibitory activity across a range of cancer cell lines from the NCI-60 panel and induced apoptosis in the HT29 colon cancer cell line. nih.gov

Furthermore, a study on dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones, which incorporate a dichloro-substituted amide structure, demonstrated potent cytotoxicity against various cancer cell lines, with some compounds having double-digit nanomolar CC50 values towards gingival (Ca9-22) and tongue (HSC-2) carcinomas. mdpi.com

The novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. nih.gov This suggests a potential role for benzamide derivatives in combination cancer therapy.

Below is a data table summarizing the cytotoxic activities of various dichlorinated benzamide derivatives against different cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity (IC50/CC50/GI50) | Reference |

| Dichlorobenzimidazole Derivatives | Compound 10h | BRAFWT (enzyme) | 1.72 µM | nih.gov |

| Compound 10h | BRAFV600E (enzyme) | 2.76 µM | nih.gov | |

| Compound 10h | HT29 (Colon) | Induces apoptosis | nih.gov | |

| Dichloroacetyl Amides of Piperidones | Compound 1d | Various | Average CC50: 0.13 µM | mdpi.com |

| Compound 1e | Various | Average CC50: 0.12 µM | mdpi.com | |

| Compound 1g | Various | Average CC50: 0.19 µM | mdpi.com | |

| Compound 1k | Various | Average CC50: 0.10 µM | mdpi.com | |

| N-(dichlorophenyl)sulfamoylbenzamide | N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide | Various | Cytotoxic effects observed |

Future Research Directions and Translational Perspectives

Exploration of Novel Bioactivities and Therapeutic Applications

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects. mdpi.comorientjchem.org Future investigations into N-(5-amino-2,4-dichlorophenyl)benzamide should therefore encompass a broad screening approach to uncover novel therapeutic applications. The presence of the dichlorinated phenyl ring and an amino substituent suggests several promising avenues for exploration.

Benzamide (B126) derivatives have shown significant potential across various therapeutic areas. For instance, different substitution patterns on the benzamide core have led to the development of agents with antibacterial, antifungal, anticancer, and even anti-parasitic properties. nih.govacs.org A systematic evaluation of this compound against a diverse panel of biological targets is warranted.

Table 1: Potential Bioactivities for Screening of this compound Based on Analogous Structures

| Therapeutic Area | Potential Target/Activity | Rationale based on Benzamide Derivatives |

| Oncology | Histone Deacetylase (HDAC) Inhibition | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has shown potent HDAC inhibitory activity. nih.gov |

| Cell Cycle Arrest | Piperazine-based benzamide derivatives have been shown to induce cell cycle arrest in glioblastoma cell lines. nih.gov | |

| Infectious Diseases | Antibacterial (Gram-positive) | A benzamide derivative exhibited significant activity against drug-resistant B. subtilis and S. aureus. researchgate.net |

| Antiviral (Enterovirus 71) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead against EV 71. mdpi.com | |

| Antiprotozoal (Kinetoplastids) | N-phenylbenzamide derivatives have been studied as DNA minor groove binders targeting kinetoplastid parasites. nih.gov | |

| Metabolic Disorders | Glucokinase Activation | Sulfamoyl benzamide derivatives have been investigated as potential antidiabetic agents through glucokinase activation. nih.gov |

Advanced Rational Design of Targeted Agents through Integrated Computational and Synthetic Approaches

To efficiently guide the development of this compound-based therapeutics, a combination of computational modeling and synthetic chemistry will be indispensable. Rational drug design can help in identifying and optimizing interactions with specific biological targets, thereby enhancing potency and selectivity.

Computational studies on analogous structures, such as N-(2,4-Dichlorophenyl)benzamide, have been performed to calculate geometrical parameters and predict vibrational wavenumbers. orientjchem.org Similar in silico approaches, including molecular docking and molecular dynamics simulations, can be applied to this compound to predict its binding affinity to various protein targets. nih.govnih.gov These computational models can elucidate key structural features required for biological activity and guide the design of more potent derivatives. For example, docking studies on phenylcarbamoylbenzoic acid analogs have successfully predicted their binding to crucial amino acid residues in their target's active site. nih.gov

The synthesis of targeted analogs would follow these computational predictions. For instance, if a particular hydrogen bond is predicted to be crucial for activity, derivatives can be synthesized to optimize this interaction. This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Expansion of Derivative Libraries for Comprehensive SAR Mapping

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential. This involves the synthesis of a library of derivatives with modifications at key positions to understand the impact of these changes on biological activity.

Key areas for modification on the this compound scaffold include:

The Benzoyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties and binding interactions.

The Dichlorinated Phenyl Ring: The position and nature of the halogen atoms can be altered to influence lipophilicity and target engagement. The impact of replacing chlorine with other halogens like bromine or fluorine could be explored.

The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can provide insights into the importance of this group for activity and can also be used to modulate physicochemical properties.

The Amide Linker: While generally less frequently modified, alterations to the amide bond could be explored to change the conformational properties of the molecule.

The insights gained from these SAR studies will be invaluable for the development of second-generation compounds with improved efficacy, selectivity, and pharmacokinetic profiles. For example, SAR studies on 2-phenoxybenzamides revealed that the antiplasmodial activity was highly dependent on the substitution pattern of the anilino part of the molecule. researchgate.net

Table 2: Proposed Modifications for SAR Studies of this compound

| Modification Site | Proposed Functional Groups/Changes | Rationale |

| Benzoyl Ring | -OCH3, -NO2, -CF3, heterocycles | To probe electronic and steric effects on target binding. |

| Dichlorinated Phenyl Ring | -Br, -F, trifluoromethyl groups | To investigate the influence of different halogen substituents on activity and metabolic stability. |

| Amino Group | Acetyl, methyl, ethyl, cyclization into heterocycles | To determine the role of the amino group and modulate polarity. |

By systematically applying these future research strategies, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-amino-2,4-dichlorophenyl)benzamide, and how can purity be optimized?

- Methodology : A common approach involves coupling 5-amino-2,4-dichloroaniline with benzoyl chloride derivatives under Schotten-Baumann conditions. Reaction monitoring via TLC (using silica gel plates and UV visualization) ensures intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity. Confirmation of structure should include -NMR and LC-MS .

- Key Considerations : Control reaction temperature (<0°C during acylation) to minimize byproducts like over-acylated species. Use anhydrous solvents to prevent hydrolysis of the benzoyl chloride intermediate .

Q. How can crystallographic data for this compound be obtained and validated?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps:

Grow crystals via slow evaporation (e.g., DMSO/water system).

Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with Olex2 or WinGX interfaces to minimize R-factors (<0.05).

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .

Advanced Research Questions

Q. How do electronic and steric effects of the dichlorophenyl group influence target binding in enzyme inhibition studies?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electrophilic regions. Compare with docking studies (AutoDock Vina) against targets like bacterial AcpS-PPTase or HDACs .

- Experimental Validation : Synthesize analogs with substituent variations (e.g., replacing Cl with F or CH) and assay inhibitory activity (IC) via fluorescence-based enzymatic assays .

- Key Insight : The 2,4-dichloro configuration enhances π-π stacking with aromatic residues in enzyme active sites, while the amino group facilitates hydrogen bonding .

Q. What strategies resolve contradictions in reported biochemical pathways for benzamide derivatives (e.g., bacterial vs. eukaryotic targets)?

- Methodology :

Target Profiling : Use proteome-wide affinity chromatography (e.g., immobilized compound pull-down) to identify off-target interactions.

Pathway Analysis : Employ RNA-seq or metabolomics (LC-MS/MS) to compare downstream effects in bacterial vs. mammalian cell models.

- Case Study : While some benzamides inhibit bacterial AcpS-PPTase (disrupting lipid biosynthesis), others (e.g., MS-275) selectively inhibit HDACs in eukaryotic systems due to divergent binding pocket conformations .

Q. How can QSPR models predict physicochemical properties of this compound for drug-likeness optimization?

- Methodology :

- Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors using tools like ChemAxon or MOE.

- Model Building : Train a neural network (e.g., TensorFlow) on datasets (e.g., ChEMBL) correlating structural features with solubility or permeability.

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodology :

- Fit sigmoidal curves using nonlinear regression (GraphPad Prism) to calculate IC values.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

Q. How can crystallographic data repositories enhance reproducibility in structural studies?

- Best Practices :

- Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details.

- Annotate disorder handling (e.g., PART instructions in SHELXL) and hydrogen atom placement (riding model vs. independent refinement) .

Mechanistic Studies

Q. What techniques elucidate the role of the benzamide moiety in HDAC inhibition?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.